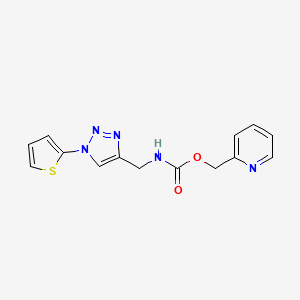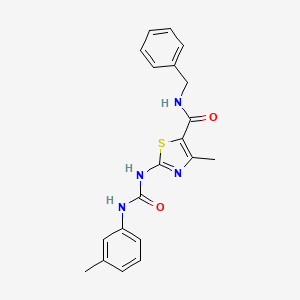
3-Amino-2-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-chlorobenzonitrile: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the second position
Mecanismo De Acción
Target of Action
It’s known that benzonitriles, the class of compounds to which 3-amino-2-chlorobenzonitrile belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Benzonitriles typically act by binding to their target proteins, thereby modulating their activity . The presence of the amino and chloro groups on the benzene ring of this compound likely influences its binding affinity and selectivity for its targets.
Biochemical Pathways
Benzonitriles can participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
Result of Action
Based on its structural similarity to other benzonitriles, it may exert its effects by modulating the activity of its target proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Its efficacy and action could also be influenced by factors such as pH and the presence of other substances that can interact with it.
Análisis Bioquímico
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 3-Amino-2-chlorobenzonitrile may interact with enzymes, proteins, and other biomolecules in a manner that stabilizes the molecular structure.
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzonitrile can be achieved through several methods. One common approach involves the ammoxidation of 2-chlorotoluene . This process uses catalysts such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . Another method involves the reaction of 2-chlorobenzoyl chloride with ammonia, followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of chlorinated toluenes . This method is preferred due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of specific catalysts to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3-amino-2-chlorobenzylamine.
Oxidation: Formation of 3-amino-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
3-Amino-2-chlorobenzonitrile has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-chlorobenzonitrile
- 2-Amino-3-chlorobenzonitrile
- 2,4-Dichlorobenzonitrile
Comparison
Compared to its analogs, 3-Amino-2-chlorobenzonitrile is unique due to the specific positioning of the amino and chloro groups, which influence its chemical reactivity and biological activity. Similarly, 2-Amino-3-chlorobenzonitrile has different properties due to the different positioning of the substituents .
Propiedades
IUPAC Name |
3-amino-2-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNZALDJKNFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2624209.png)

![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)




